(Chlorofluoromethyl)benzene
Overview
Description
(Chlorofluoromethyl)benzene, also known by its chemical formula C7H6ClF, is an aromatic compound featuring a benzene ring substituted with a chlorofluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chlorofluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of toluene derivatives, where a methyl group on the benzene ring is substituted with a chlorofluoromethyl group. This process typically requires the presence of halogenating agents such as chlorine and fluorine under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Chemical Reactions Analysis
Types of Reactions: (Chlorofluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the chlorofluoromethyl group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while halogen carriers like aluminum chloride are used for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize this compound.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
(Chlorofluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which (Chlorofluoromethyl)benzene exerts its effects involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the chlorofluoromethyl group interacts with electrophiles, leading to the formation of new chemical bonds. This process is facilitated by the electron-donating and electron-withdrawing properties of the substituents on the benzene ring .
Comparison with Similar Compounds
Chlorobenzene: Similar to (Chlorofluoromethyl)benzene but lacks the fluorine atom.
Fluorobenzene: Contains a fluorine atom but lacks the chlorine atom.
Toluene: Contains a methyl group instead of a chlorofluoromethyl group.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
[chloro(fluoro)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBOAQFUHCAEAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381283 | |
Record name | (Chlorofluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7111-89-9 | |
Record name | (Chlorofluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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